Cas no 1021945-29-8 (Propanoic acid,2-methyl-,(3aS,4R,6S,9S,10S,11aR)-dodecahydro-9-methoxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-ylester)
1021945-29-8 structure
Product Name:Propanoic acid,2-methyl-,(3aS,4R,6S,9S,10S,11aR)-dodecahydro-9-methoxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-ylester
Número CAS:1021945-29-8
MF:C20H30O6
Megavatios:366.448606967926
CID:97929
PubChem ID:91895398
Update Time:2025-04-18
Propanoic acid,2-methyl-,(3aS,4R,6S,9S,10S,11aR)-dodecahydro-9-methoxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-ylester Propiedades químicas y físicas
Nombre e identificación
-
- Propanoic acid,2-methyl-,(3aS,4R,6S,9S,10S,11aR)-dodecahydro-9-methoxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-ylester
- 3-O-Methyltirotundin
- (1S,2S,4R,8S,9R)-1-Methoxy-2,11-dimethyl-7-methylene-6-oxo-5,14-dioxatricyclo[9.2.1.0<sup>4,8</sup>]tetradec-9-yl 2-methylpropanoate
- Propanoic acid,2-methyl-,(3aS,4R,6S,9S,10S,11aR)-dodecahydro-9-methoxy-6,10-dimethyl-3-methyle...
- Propanoic acid,2-methyl-,(3aS,4R,6S,9S,10S,11aR)-dodecahydro-9-methoxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]f
- [ "" ]
- 1021945-29-8
- [(1S,2S,4R,8S,9R,11R)-1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate
- Propanoic acid,2-methyl-,(3aS,4R,6S,9S,10S,11aR)-dodecahydro-9-methoxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester
- FS-10079
-
- Renchi: 1S/C20H30O6/c1-11(2)17(21)25-15-10-19(5)7-8-20(23-6,26-19)12(3)9-14-16(15)13(4)18(22)24-14/h11-12,14-16H,4,7-10H2,1-3,5-6H3/t12-,14+,15+,16-,19+,20-/m0/s1
- Clave inchi: SOLCYTMIFQPNDN-IZEBJNRDSA-N
- Sonrisas: O1[C@]2(CC[C@]1(C)C[C@H]([C@H]1C(=C)C(=O)O[C@@H]1C[C@@H]2C)OC(C(C)C)=O)OC
Atributos calculados
- Calidad precisa: 366.20423867g/mol
- Masa isotópica única: 366.20423867g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 26
- Cuenta de enlace giratorio: 4
- Complejidad: 613
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 6
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.3
- Superficie del Polo topológico: 71.1Ų
Propiedades experimentales
- Color / forma: Oil
- Denso: 1.2±0.1 g/cm3
- Punto de ebullición: 474.4±45.0 °C at 760 mmHg
- Punto de inflamación: 205.6±28.8 °C
- Presión de vapor: 0.0±1.2 mmHg at 25°C
Propanoic acid,2-methyl-,(3aS,4R,6S,9S,10S,11aR)-dodecahydro-9-methoxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-ylester Información de Seguridad
- Instrucciones de peligro: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:4℃条件下存储,-4℃条件下存储更佳
Propanoic acid,2-methyl-,(3aS,4R,6S,9S,10S,11aR)-dodecahydro-9-methoxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-ylester PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O53700-5mg |
(1S,2S,4R,8S,9R)-1-Methoxy-2,11-dimethyl-7-methylene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-9-yl 2-methylpropanoate |
1021945-29-8 | 5mg |
¥5600.0 | 2021-09-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2975-1 mg |
3-O-Methyltirotundin |
1021945-29-8 | 1mg |
¥2835.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN2975-5mg |
3-O-Methyltirotundin |
1021945-29-8 | 5mg |
¥ 3940 | 2024-07-20 | ||
| TargetMol Chemicals | TN2975-5 mg |
3-O-Methyltirotundin |
1021945-29-8 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2975-1 mL * 10 mM (in DMSO) |
3-O-Methyltirotundin |
1021945-29-8 | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-08 | ||
| TargetMol Chemicals | TN2975-1 ml * 10 mm |
3-O-Methyltirotundin |
1021945-29-8 | 1 ml * 10 mm |
¥ 4040 | 2024-07-20 | ||
| A2B Chem LLC | AE17433-5mg |
3-O-Methyltirotundin |
1021945-29-8 | 5mg |
$702.00 | 2024-04-20 |
Propanoic acid,2-methyl-,(3aS,4R,6S,9S,10S,11aR)-dodecahydro-9-methoxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-ylester Literatura relevante
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
1021945-29-8 (Propanoic acid,2-methyl-,(3aS,4R,6S,9S,10S,11aR)-dodecahydro-9-methoxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-ylester) Productos relacionados
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